4-Methoxy-6-methylpyrimidine-5-carboxylic acid
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Overview
Description
4-Methoxy-6-methylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methylpyrimidine-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxy-6-methylpyrimidine with a carboxylating agent. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or other strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
4-Methoxy-6-methylpyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act on inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-6-methylpyrimidine-4-carboxylic acid
- 4-Methoxy-5-methylpyrimidine-6-carboxylic acid
- 6-Methoxy-4-methylpyrimidine-5-carboxylic acid
Uniqueness
4-Methoxy-6-methylpyrimidine-5-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
4-Methoxy-6-methylpyrimidine-5-carboxylic acid (MMPCA) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound exhibits a unique substitution pattern on the pyrimidine ring, which contributes to its distinct chemical properties and biological effects.
Chemical Structure and Properties
The molecular formula of MMPCA is C8H9N2O4, and its structure is characterized by a methoxy group at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 5-position. This specific arrangement is crucial for its biological activity.
MMPCA's biological effects are primarily attributed to its ability to interact with specific molecular targets. Research indicates that MMPCA may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . These interactions lead to a reduction in inflammatory mediators, thereby exerting anti-inflammatory effects.
Antimicrobial Activity
MMPCA has demonstrated significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The Minimum Inhibitory Concentration (MIC) values for MMPCA against selected pathogens are summarized in the following table:
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Candida albicans | 32 |
Pseudomonas aeruginosa | 64 |
These results highlight the compound's potential as an antimicrobial agent .
Anti-inflammatory Activity
In vitro studies have reported that MMPCA effectively suppresses COX-2 activity, with IC50 values comparable to those of established anti-inflammatory drugs like celecoxib . The compound's ability to reduce the expression of inflammatory markers makes it a candidate for further investigation in inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the methoxy group at position 4 and the carboxylic acid at position 5 are critical for enhancing the biological activity of MMPCA. Variations in these substituents can significantly alter the compound's efficacy against target enzymes .
Case Studies
- Inflammation Model : In a carrageenan-induced paw edema model in rats, MMPCA showed a marked reduction in paw swelling compared to control groups. This suggests its potential utility in treating inflammatory conditions .
- Antimicrobial Efficacy : A study assessing the antimicrobial efficacy of MMPCA against clinical isolates of E. coli demonstrated significant inhibition of bacterial growth, supporting its development as an antimicrobial agent .
Properties
IUPAC Name |
4-methoxy-6-methylpyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-5(7(10)11)6(12-2)9-3-8-4/h3H,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJVSIMCNNJQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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